molecular formula C16H10ClNO3 B604426 (3Z)-3-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione CAS No. 385786-10-7

(3Z)-3-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione

Cat. No.: B604426
CAS No.: 385786-10-7
M. Wt: 299.71g/mol
InChI Key: SVRWRHDBHNDYDG-UHFFFAOYSA-N
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Description

(3Z)-3-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to an amino-methylidene moiety, which is further connected to a dihydro-2H-1-benzopyran-2,4-dione core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves a multi-step process. One common method includes the condensation of 3-chloroaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final benzopyran derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for understanding its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Studies have shown that it may exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the fields of polymer science, nanotechnology, and materials engineering.

Mechanism of Action

The mechanism of action of (3Z)-3-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in these interactions include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
  • (3Z)-3-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
  • (3Z)-3-{[(3-bromophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione

Uniqueness

The uniqueness of (3Z)-3-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione lies in its specific substitution pattern and the resulting electronic and steric effects. These factors contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-[(3-chlorophenyl)iminomethyl]-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-4-3-5-11(8-10)18-9-13-15(19)12-6-1-2-7-14(12)21-16(13)20/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRWRHDBHNDYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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